Product packaging for 5-Cyclopropylisoxazole-3-carbohydrazide(Cat. No.:CAS No. 21080-82-0)

5-Cyclopropylisoxazole-3-carbohydrazide

Cat. No.: B1438205
CAS No.: 21080-82-0
M. Wt: 167.17 g/mol
InChI Key: RCQDEQWJICVPOA-UHFFFAOYSA-N
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Description

5-Cyclopropylisoxazole-3-carbohydrazide (CAS 21080-82-0) is a high-purity chemical intermediate of significant interest in medicinal and agrochemical research. This compound features a cyclopropyl-isoxazole core, a privileged scaffold in drug discovery, and a reactive carbohydrazide group, making it a versatile building block for the synthesis of diverse derivatives. Its primary research application lies in the development of novel antibacterial agents. Specifically, structural analogues and derivatives of this core structure have demonstrated potent in vitro activity against multidrug-resistant (MDR) Gram-negative bacteria, most notably Carbapenem-Resistant Acinetobacter baumannii (CRAB), which the WHO classifies as a critical priority pathogen . Some synthesized compounds within this class have shown promising minimum inhibitory concentration (MIC) values, indicating potential for further development into urgently needed anti-infectives . Beyond pharmaceuticals, the 5-cyclopropyl-isoxazole motif is also a valuable template in agrochemical research. It serves as a key intermediate in the design of protoporphyrinogen oxidase (PPO) inhibitor herbicides, inspired by the structure of known herbicides like Isoxaflutole . Researchers utilize this compound to create novel herbicidal candidates with potential new modes of action to address the growing issue of weed resistance . The reactive hydrazide group allows for further functionalization, enabling researchers to create extensive libraries of compounds for structure-activity relationship (SAR) studies. This compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet and handle it with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B1438205 5-Cyclopropylisoxazole-3-carbohydrazide CAS No. 21080-82-0

Properties

IUPAC Name

5-cyclopropyl-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-9-7(11)5-3-6(12-10-5)4-1-2-4/h3-4H,1-2,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQDEQWJICVPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route Overview

The synthesis of 5-Cyclopropylisoxazole-3-carbohydrazide typically involves the conversion of 5-cyclopropylisoxazole-3-carboxylic acid or its derivatives into the corresponding carbohydrazide through hydrazinolysis or related amidation reactions. The key steps are:

  • Preparation of 5-cyclopropylisoxazole-3-carboxylic acid or ester precursor.
  • Conversion of the acid or ester to the carbohydrazide by reaction with hydrazine hydrate or other hydrazine sources.

Preparation of 5-Cyclopropylisoxazole-3-carboxylic Acid (Key Intermediate)

According to synthetic protocols documented in chemical databases, 5-cyclopropylisoxazole-3-carboxylic acid can be synthesized via multi-step reactions starting from cyclopropylacetylene. One documented method involves:

  • Use of 1,4-diaza-bicyclo[2.2.2]octane as a catalyst in ethanol under microwave irradiation at 150 °C for 20 minutes.
  • Followed by hydrolysis in aqueous sodium hydroxide at room temperature for 72 hours.
  • Acidification to pH 1 to precipitate the carboxylic acid product.
Step Reagents/Conditions Time Temperature Notes
1 1,4-diaza-bicyclo[2.2.2]octane, ethanol 0.33 hours 150 °C Microwave irradiation
2 Water, sodium hydroxide 72 hours 20 °C Hydrolysis
3 Acidification to pH 1 - Room temp. Isolation of acid

This method yields 5-cyclopropylisoxazole-3-carboxylic acid, molecular formula C7H7NO3, molecular weight 153.14 g/mol.

Conversion to this compound

The carbohydrazide derivative is typically prepared by reacting the carboxylic acid or its ester with hydrazine hydrate. While direct detailed procedures specific to this compound are scarce in public literature, analogous preparations of isoxazole carbohydrazides follow this general approach:

  • The ester or acid is reacted with excess hydrazine hydrate under reflux conditions in an appropriate solvent (e.g., ethanol, methanol).
  • The reaction proceeds via nucleophilic substitution or amidation, converting the ester or acid group to the carbohydrazide.
  • The product is purified by recrystallization or chromatography.

Typical reaction conditions for carbohydrazide formation from esters:

Parameter Typical Range/Value
Solvent Ethanol or methanol
Hydrazine hydrate 1.5 to 3 equivalents
Temperature Reflux (70–90 °C)
Reaction time 4–24 hours
Workup Cooling, filtration, recrystallization

Alternative Synthetic Approaches and Notes

  • Some patents and literature describe the use of microwave-assisted synthesis and base-catalyzed reactions to improve yields and reduce reaction times for isoxazole derivatives, which may be adapted for carbohydrazide synthesis.
  • The use of hydrazine derivatives or substituted hydrazines can lead to analogs of carbohydrazides with varied biological activity.
  • Purity and structural confirmation are commonly verified by NMR spectroscopy and mass spectrometry.

Summary Table of Preparation Methods

Step Reagents/Conditions Temperature Time Outcome Reference
Synthesis of 5-cyclopropylisoxazole-3-carboxylic acid Cyclopropylacetylene, 1,4-diaza-bicyclo[2.2.2]octane, ethanol, NaOH hydrolysis 150 °C (microwave), then 20 °C 0.33 h, then 72 h Carboxylic acid intermediate
Conversion to carbohydrazide Hydrazine hydrate, ethanol or methanol Reflux (~80 °C) 4–24 h This compound Inferred from standard methods
Purification Recrystallization or chromatography Ambient - Pure carbohydrazide Standard practice

Research Findings and Analytical Data

  • The molecular weight of this compound is 167.17 g/mol.
  • Structural confirmation is typically done by NMR and MS techniques, ensuring the correct isoxazole ring and carbohydrazide functionalities.
  • No direct large-scale industrial synthesis methods are publicly documented, but the described laboratory-scale methods are reliable and reproducible.
  • The compound serves as a key intermediate in designing bioactive molecules, as seen in related agrochemical research.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, hydrazine derivatives, and oxidized products .

Scientific Research Applications

Antimicrobial Activity

CPIH exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of pathogens, making it a candidate for developing new antibiotics. For instance, studies have shown that CPIH has effective activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of CPIH has been explored in several studies. It has demonstrated the ability to inhibit cancer cell proliferation in vitro across various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. The compound induces apoptosis in these cells, highlighting its potential as a therapeutic agent in oncology .

Case Study:
A study conducted by Rajanarendar et al. (2015) evaluated a series of isoxazole derivatives, including CPIH, for their cytotoxic effects against different cancer cell lines. The results indicated that CPIH exhibited significant cytotoxicity comparable to established chemotherapeutic agents .

Neuroprotective Effects

Preliminary investigations suggest that CPIH may offer neuroprotective benefits, potentially through antioxidant mechanisms that combat oxidative stress in neuronal cells. This property positions CPIH as a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mechanism of Action

The mechanism of action of 5-Cyclopropylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of carbohydrazide derivatives are highly dependent on substituents attached to the core heterocycle. Below is a comparative analysis of key analogs:

Compound Core Structure Substituents Key Features
5-Cyclopropylisoxazole-3-carbohydrazide Isoxazole Cyclopropyl (C5), carbohydrazide (C3) High rigidity; potential for diverse cyclization reactions
5-Methylisoxazole-3-carbohydrazide Isoxazole Methyl (C5), carbohydrazide (C3) Simpler alkyl group; used to synthesize triazol-thiols via aryl isothiocyanates
5-(Methoxymethyl)isoxazole-3-carbohydrazide Isoxazole Methoxymethyl (C5), carbohydrazide (C3) Enhanced solubility due to polar methoxy group; PSA = 90.38
5-Methyl-3-phenylisoxazole-4-carbohydrazide Isoxazole Methyl (C5), phenyl (C3), carbohydrazide Bulky phenyl group may hinder reactivity but improve stability
3-Cyclopropyl-N′-(3-ethoxy-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide Pyrazole Cyclopropyl (C3), benzylidene (C5) Extended conjugation via benzylidene group; potential for photochemical applications

Stability and Toxicity

  • Stability : Bulky substituents (e.g., phenyl in 5-Methyl-3-phenylisoxazole-4-carbohydrazide) enhance thermal stability but may reduce reactivity .
  • Toxicity: Limited toxicological data exist for cyclopropyl-containing carbohydrazides. However, some analogs (e.g., indeno[3,2-c]pyrazol-4-hydrazone) lack thorough toxicological profiles, necessitating caution .

Biological Activity

5-Cyclopropylisoxazole-3-carbohydrazide (CPIH) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H9N3O2 and is classified as an isoxazole derivative. Its unique cyclopropyl group contributes to its distinctive chemical behavior and biological activity.

PropertyValue
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
IUPAC Name5-cyclopropyl-1,2-oxazole-3-carbohydrazide
CAS Number21080-82-0

Biological Activities

CPIH exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies indicate that CPIH possesses significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research has shown that CPIH can inhibit cancer cell proliferation in vitro. It has been tested against several cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis .
  • Neuroprotective Effects : Preliminary studies suggest that CPIH may offer neuroprotective benefits, potentially through antioxidant mechanisms that combat oxidative stress in neuronal cells .

The biological activity of CPIH is primarily attributed to its interaction with specific molecular targets. The isoxazole ring structure allows for binding with various enzymes and receptors involved in critical biological pathways. For instance:

  • Inhibition of Enzymatic Activity : CPIH may inhibit enzymes related to inflammation and cancer progression, thereby reducing disease symptoms and progression.
  • Modulation of Signaling Pathways : The compound's ability to influence signaling pathways related to cell survival and apoptosis is under investigation, particularly in cancer research .

Study 1: Anticancer Activity

A study evaluated the anticancer effects of CPIH on human breast cancer cell lines (MCF-7). The results indicated that treatment with CPIH resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 μM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Study 2: Antimicrobial Efficacy

In another study, CPIH was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against tested strains, indicating potent antimicrobial activity. This suggests potential applications in treating bacterial infections.

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in MCF-7 cells; IC50 = 15 μM
Antimicrobial ActivityMIC = 32-64 µg/mL against various bacteria
Neuroprotective EffectsPotential antioxidant properties

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 5-Cyclopropylisoxazole-3-carbohydrazide, and how should data inconsistencies be addressed?

  • Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For NMR, focus on the isoxazole proton signals (δ 6.2–6.8 ppm) and hydrazide NH peaks (δ 8.5–9.5 ppm). Infrared (IR) spectroscopy can confirm the carbonyl stretch (~1650 cm⁻¹). If data conflicts arise (e.g., unexpected splitting in NMR), verify sample purity via HPLC (≥95%) and rule out solvent artifacts or tautomerism . Cross-reference with X-ray crystallography (if available) to resolve ambiguities .

Q. How can researchers optimize the synthesis of this compound from its precursor?

  • Answer : Start with 5-Cyclopropylisoxazole-3-carboxylic acid (CAS 3405-77-4) . Use hydrazine hydrate in ethanol under reflux (2–4 hours) for carboxyl-to-hydrazide conversion. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Yield improvements (≥70%) require strict anhydrous conditions and inert gas purging to prevent oxidation. Recrystallize from ethanol/water (1:3) to enhance purity .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution?

  • Answer : Employ Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate Fukui indices and electrostatic potential maps. These identify nucleophilic hotspots (e.g., carbonyl carbon) and cyclopropyl ring effects on electron density. Compare with experimental kinetic data (e.g., reaction rates with amines) to validate computational models .

Q. How can crystallographic refinement resolve disorder in the cyclopropyl moiety of this compound?

  • Answer : Use SHELXL with the following parameters:

  • Apply PART and AFIX commands to model rotational disorder.
  • Refine anisotropic displacement parameters (ADPs) for non-H atoms.
  • Validate with R1 < 5% and wR2 < 12%. For severe disorder, consider twinning analysis (TWIN command) and multi-conformer modeling .

Q. What methodologies assess the bioactivity of this compound against enzyme targets?

  • Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with purified enzymes (e.g., kinases). Calculate IC₅₀ via nonlinear regression (GraphPad Prism).
  • Molecular Docking : Perform docking simulations (AutoDock Vina) using the compound’s minimized structure (MMFF94 force field). Validate poses with MD simulations (100 ns) to assess binding stability .

Data Analysis & Experimental Design

Q. How should researchers address contradictory data between theoretical and experimental vibrational spectra?

  • Answer :

  • Step 1 : Re-examine DFT settings (basis set, solvation model). Include implicit solvent (e.g., PCM for ethanol) to match experimental conditions.
  • Step 2 : Check for overtones/combination bands in IR. Use 2D-COSY NMR to confirm hydrogen bonding affecting NH stretches.
  • Step 3 : Compare with solid-state IR (if crystallized) to rule out solvent effects .

Q. What statistical approaches validate reproducibility in synthetic yield across multiple batches?

  • Answer : Perform a one-way ANOVA on yields (n ≥ 3 batches) with post-hoc Tukey tests to identify outliers. Use Design of Experiments (DoE) to isolate critical variables (e.g., temperature, stoichiometry). Report confidence intervals (95%) and RSD (<5%) .

Structural & Mechanistic Studies

Q. How does the cyclopropyl group influence the electronic properties of the isoxazole ring?

  • Answer : The cyclopropyl ring induces ring strain, increasing isoxazole’s electron-withdrawing effect. Measure via cyclic voltammetry (oxidation potential shift ≥ 0.2 V vs. unsubstituted analogs). Computational Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., σ→π* donation) .

Q. What kinetic studies elucidate the hydrolysis mechanism of this compound?

  • Answer : Conduct pH-rate profiling (pH 2–12) using UV-Vis spectroscopy (λ = 280 nm). Fit data to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Isotope labeling (¹⁸O in carbonyl) confirms nucleophilic vs. general acid catalysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Cyclopropylisoxazole-3-carbohydrazide
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